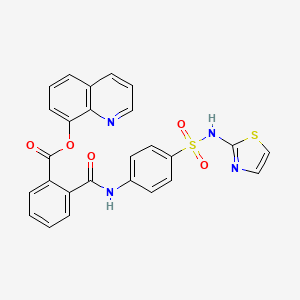
8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate is a complex organic compound with a molecular formula of C26H18N4O5S2 and a molecular weight of 530.57492 . This compound is known for its unique chemical structure, which includes a quinoline moiety, a thiazole ring, and a benzoate ester group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the quinoline and thiazole intermediates, followed by their coupling with the benzoate ester. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Wissenschaftliche Forschungsanwendungen
8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of 8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties in the compound are known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s sulphonyl group also plays a crucial role in its mechanism of action, enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
8-Quinolyl 2-(((4-((thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoate can be compared with other similar compounds, such as:
8-Hydroxyquinoline Benzoate: This compound has a similar quinoline structure but lacks the thiazole and sulphonyl groups, resulting in different chemical and biological properties.
2-(((4-((Thiazole-2-ylamino)sulphonyl)phenyl)amino)carbonyl)benzoic Acid: This compound is similar but does not contain the quinoline moiety, leading to variations in its reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
34352-08-4 |
|---|---|
Molekularformel |
C26H18N4O5S2 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
quinolin-8-yl 2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C26H18N4O5S2/c31-24(29-18-10-12-19(13-11-18)37(33,34)30-26-28-15-16-36-26)20-7-1-2-8-21(20)25(32)35-22-9-3-5-17-6-4-14-27-23(17)22/h1-16H,(H,28,30)(H,29,31) |
InChI-Schlüssel |
UQKUNVLLLNJENL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















